molecular formula C17H15ClN4O B2708205 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034268-75-0

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2708205
CAS No.: 2034268-75-0
M. Wt: 326.78
InChI Key: CKIATPRMDXERQV-UHFFFAOYSA-N
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Description

2-Chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked to a pyridine moiety bearing a methylated pyrazole group. Its molecular weight is approximately 366.83 g/mol (calculated based on composition), and its solubility and pharmacokinetic properties are likely influenced by the chloro and pyrazole substituents.

Properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-12(5-4-8-19-16)9-20-17(23)14-6-2-3-7-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIATPRMDXERQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the pyrazole and pyridine rings: The pyrazole and pyridine rings are coupled using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

    Introduction of the chloro group: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the benzamide: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Therapeutic Applications

CNS Disorders
The compound’s potential as an allosteric modulator of G protein-coupled receptors (GPCRs) has been explored for treating central nervous system disorders. Allosteric modulators represent a promising strategy for developing novel therapies . This application aligns with ongoing research into compounds that influence receptor activity without directly competing with endogenous ligands.

Inhibition of Photosynthetic Electron Transport
A study highlighted the biological activity of related benzamide derivatives in inhibiting photosynthetic electron transport in spinach chloroplasts. This suggests possible applications in agricultural chemistry or environmental science .

Case Studies

  • Antitubercular Activity
    • A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide.
  • Cytotoxicity Assessment
    • Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of similar compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide with analogous benzamide and heterocyclic derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Potential Biological Relevance Reference
This compound ~366.83 Chloro (C6H4Cl), methylpyrazole (C4H5N2), pyridine-methyl linker Kinase inhibition (hypothesized due to pyridine-pyrazole scaffold)
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide ~673.76 Quinazoline core, trifluoromethyl, piperazine-methyl group Enhanced solubility and cellular permeability (piperazine); potential anticancer activity
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ~360.77 Chloro-fluoro (C6H3ClF), pyridazine, ethylamino linker Improved metabolic stability (fluorine); possible use in neurological disorders
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) ~325.76 Pyrimidine-pyridine hybrid, chloro-benzamide DNA intercalation or topoisomerase inhibition (pyrimidine scaffold)

Structural and Functional Insights

  • Pyrazole vs. Pyridazine/Pyrimidine Scaffolds :
    The methylpyrazole group in the target compound may enhance selectivity for kinases compared to pyridazine (as in ) or pyrimidine derivatives (CAS 478039-51-9), which are bulkier and may favor DNA-binding targets .
  • Substituent Effects : The chloro substituent in the target compound likely increases lipophilicity, whereas the fluorine in improves metabolic stability. Piperazine in enhances solubility, a feature absent in the target molecule.

Biological Activity

2-Chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, with the CAS number 2034268-75-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The molecular formula for this compound is C17H15ClN4OC_{17}H_{15}ClN_{4}O, and it has a molecular weight of 326.8 g/mol. Its structure features a chlorobenzamide core linked to a pyridine and pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₄O
Molecular Weight326.8 g/mol
CAS Number2034268-75-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Preparation of Intermediates : The initial formation of pyrazole and pyridine intermediates.
  • Coupling Reactions : These intermediates are coupled using catalysts such as palladium or copper salts.
  • Chlorination and Amidation : The final steps involve chlorination and amidation to yield the target compound .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Pyrazole derivative AMCF73.79
Pyrazole derivative BNCI-H46042.30
2-Chloro-N-benzamide-likeHep-23.25

These studies suggest that modifications in the pyrazole ring can enhance potency against specific cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can influence pathways that regulate apoptosis and cell cycle progression.

In particular, its interaction with androgen receptors has been noted, suggesting potential applications in treating androgen-dependent conditions .

Case Studies

Several studies illustrate the biological effects of similar compounds:

  • Study on Antiproliferative Effects : A study evaluated a series of pyrazole derivatives against various cancer cell lines, noting that structural modifications significantly impacted their antiproliferative activity.
    • Findings : The introduction of methyl groups on the pyrazole ring notably increased potency (EC₅₀ = 0.064 µM) compared to unsubstituted variants .
  • Metabolic Stability Assessment : Research assessed the metabolic stability of pyridine-containing pyrazoles, revealing that while some derivatives maintained activity, others exhibited reduced stability in human liver microsomes .

Q & A

Q. How can this compound be utilized in catalytic systems, such as Suzuki-Miyaura couplings?

  • Answer :
  • Ligand Design : The pyridine-pyrazole moiety can act as a Pd-coordinating ligand. Test catalytic efficiency in aryl halide couplings .
  • Recyclability Studies : Immobilize the compound on silica supports to assess catalyst reuse .

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